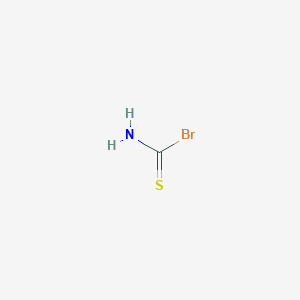

Carbamothioyl bromide

Description

Carbamothioyl bromide (chemical formula: C₇H₅BrN₂S, IUPAC name: thiocarbamoyl bromide) is an organosulfur compound containing a bromine atom attached to a thiocarbamoyl group. For instance, compounds such as N-(bis(4-methoxybenzyl)carbamothioyl)-benzamide () and N-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) benzamide () highlight the versatility of the carbamothioyl moiety in medicinal chemistry. This compound likely serves as a precursor or intermediate in synthesizing these derivatives, which are used in drug discovery and materials science .

Properties

CAS No. |

80533-87-5 |

|---|---|

Molecular Formula |

CH2BrNS |

Molecular Weight |

140.00 g/mol |

IUPAC Name |

carbamothioyl bromide |

InChI |

InChI=1S/CH2BrNS/c2-1(3)4/h(H2,3,4) |

InChI Key |

QCSSVVNIFNIDIM-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioyl bromide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction typically proceeds through the formation of an iminium species and involves two consecutive carbon-sulfur bond formations . The reaction conditions often include the use of a copper catalyst to facilitate the thiocarboxamidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioyl bromide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of the bromine atom with other functional groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various carbamothioyl derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

Carbamothioyl bromide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamothioyl bromide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of metals, forming a protective layer that prevents further corrosion . In biological systems, its derivatives inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Bromide Compounds

Structural and Chemical Properties

Carbamothioyl bromide belongs to the broader class of organobromides, which vary widely in structure and function. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties

Note: Data for this compound inferred from related compounds .

- Key Observations: this compound’s thiocarbamoyl group distinguishes it from inorganic bromides like lithium bromide (), which lacks organic functional groups. Compared to Sepantronium bromide (), a survivin inhibitor with complex heterocyclic architecture, this compound is simpler but shares reactivity as a brominated intermediate. Derivatives in exhibit higher molecular weights (393–451 g/mol) due to aromatic and heterocyclic substituents, which also elevate melting points (168–246°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.